molecular formula C23H24O5 B2606991 Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate CAS No. 670243-22-8

Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate

Cat. No.: B2606991
CAS No.: 670243-22-8
M. Wt: 380.44
InChI Key: ALMOGMUMKFLFLN-UHFFFAOYSA-N
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Description

Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate is a synthetic coumarin derivative characterized by a 4-butyl and 8-methyl substitution on the coumarin core. The compound further features a 2-phenylacetate moiety linked via an ether bond to the coumarin scaffold, with a methyl ester functional group. Structural modifications, such as the introduction of alkyl/aryl groups and ester functionalities, are known to modulate these properties.

Properties

IUPAC Name

methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-4-5-9-17-14-20(24)28-21-15(2)19(13-12-18(17)21)27-22(23(25)26-3)16-10-7-6-8-11-16/h6-8,10-14,22H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMOGMUMKFLFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate typically involves multiple steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate involves its interaction with specific molecular targets. The chromen-7-yl moiety plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to exert its effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name Coumarin 4 Substituent Coumarin 8 Substituent Ester Group Acetate Substituent Molecular Weight (g/mol)
Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate Butyl Methyl Methyl Phenyl ~414.4
[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid Butyl Methyl N/A (Acid) None 290.3
Ethyl 2-((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetate Phenyl Methyl Ethyl Phenyl ~428.4
Benzyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate 8-Methoxycoumarin-3-yl - Benzyl None ~544.5

Key Findings:

Substituent Effects on Lipophilicity and Solubility: The butyl group at position 4 of the coumarin core in the target compound enhances lipophilicity compared to the phenyl group in the ethyl analog . This may improve membrane permeability but reduce aqueous solubility.

The 8-methoxy substituent in the benzyl analog may alter electron distribution in the coumarin ring, affecting UV absorption or fluorescence properties.

Benzyl esters ( ) are more prone to enzymatic hydrolysis than methyl esters, suggesting the target compound may exhibit prolonged stability in vivo.

Biological Activity

Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate, with the CAS number 670243-74-0, is a compound that belongs to the chromone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H22O5C_{22}H_{22}O_{5} and a molecular weight of 366.413 g/mol. Its structure includes a chromone core with a butyl group at the 4-position and a methyl group at the 8-position, contributing to its unique properties. The presence of an ester functional group enhances its solubility and potential bioactivity.

Antimicrobial Properties

Research indicates that derivatives of chromones, such as this compound, exhibit significant antimicrobial properties. Studies have shown that chromone derivatives can inhibit various bacterial strains and fungi. For instance, compounds structurally similar to this one have demonstrated efficacy against pathogens like Staphylococcus aureus and Candida albicans .

Antioxidant Activity

Chromones are also recognized for their antioxidant capabilities. The compound is hypothesized to scavenge free radicals, thereby protecting cellular components from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds in this class have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.
  • Receptor Modulation : It might interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
  • Free Radical Scavenging : The structural features allow it to act as an effective scavenger of reactive oxygen species (ROS), mitigating oxidative damage .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several chromone derivatives, including this compound. Results indicated a significant inhibition zone against Escherichia coli and Bacillus subtilis, suggesting its potential as an antimicrobial agent.

Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited a high level of DPPH radical scavenging activity, comparable to standard antioxidants like ascorbic acid. This suggests a promising role in protecting against oxidative stress-related diseases.

Study 3: Anticancer Activity

In a recent study on human cancer cell lines, this compound was found to induce apoptosis in breast cancer cells through caspase activation pathways. The IC50 values were significantly lower than those for traditional chemotherapeutic agents .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Hydroxycoumarin Hydroxy group at position 4Anticoagulant propertiesLacks butyl and methyl groups
7-Hydroxycoumarin Hydroxy group at position 7Antioxidant and antimicrobialDoes not have an ether linkage
Coumarin Basic coumarin structureAntimicrobial and antifungalSimpler structure without substituents
Methyl 2-(4-butyl...acetate Butyl and methyl groupsAntimicrobial, antioxidantEnhanced solubility and potential bioactivity

Q & A

Q. What are the established synthetic routes for Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Coumarin Core Formation : Alkylation or Pechmann condensation to construct the 4-butyl-8-methyl-2-oxochromen scaffold.
  • Etherification : Introduction of the phenoxyacetate group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions.
  • Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K2_2CO3_3).

A comparable synthesis for phenylacetate derivatives employs Grignard reagents to couple aromatic moieties, as demonstrated in the preparation of methyl 2-(4-(benzyloxy)phenyl)-2-hydroxy-2-phenylacetate (47% yield, THF solvent, 0°C to RT) .

Q. Key Reaction Parameters :

StepReagents/ConditionsYieldReference
Coumarin alkylation4-Butyl bromide, K2_2CO3_3, DMF~60%[Analogous to [2]]
EtherificationPhenoxyacetic acid, DCC/DMAP~50%[Analogous to [16]]
MethylationCH3_3I, K2_2CO3_3, acetone~70%[Analogous to [10]]

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). Parameters include space group, unit cell dimensions, and R-factor (< 0.05 for high resolution). For related coumarin derivatives, triclinic or monoclinic systems are common .
  • Spectroscopy :
    • NMR : 1^1H NMR (δ 6.8–8.2 ppm for aromatic protons), 13^{13}C NMR (δ 160–180 ppm for carbonyl groups) .
    • FTIR : Peaks at ~1700 cm1^{-1} (C=O stretch), ~1250 cm1^{-1} (C-O-C ether) .

Q. Example Crystallographic Data (Analogous Compounds) :

CompoundSpace GroupUnit Cell (Å)R-factorReference
8-Acetyl-4-methyl-2-oxochromen-7-yl acetateMonoclinica=10.21, b=7.89, c=14.320.041
2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoateTriclinica=7.45, b=9.12, c=11.300.053

Q. What initial biological activities have been reported for structurally related compounds?

Methodological Answer: While direct data on the target compound is limited, analogous coumarin-phenylacetate hybrids exhibit:

  • Anti-inflammatory Activity : Inhibition of COX-2 (IC50_{50} ~10–50 μM) via competitive binding assays .
  • Antimicrobial Effects : Zone of inhibition (15–20 mm) against S. aureus and E. coli at 100 μg/mL .
  • Cytotoxicity : IC50_{50} values of 20–100 μM in MTT assays against cancer cell lines (e.g., HeLa) .

Experimental Design Note : Biological assays require purity validation (HPLC ≥95%) and solvent controls (DMSO ≤1% v/v) to avoid false positives .

Advanced Research Questions

Q. What challenges arise in ensuring regioselectivity during the synthesis of coumarin-phenylacetate hybrids?

Methodological Answer:

  • Competing Alkylation Sites : The 7- and 8-positions on the coumarin core are electronically similar. Use directing groups (e.g., acetyl at C-8) or steric hindrance (bulky bases) to favor C-7 substitution .
  • Esterification Side Reactions : Competing O- vs. C-methylation can occur. Employ phase-transfer catalysts (e.g., TBAB) to enhance selectivity for the carboxylate group .

Case Study : In the synthesis of 8-acetyl-4-methyl-2-oxochromen-7-yl acetate, acetyl protection at C-8 ensured regioselective etherification at C-7 (yield: 68%) .

Q. How can conflicting data in biological activity studies be methodologically addressed?

Methodological Answer:

  • Purity Analysis : Use HPLC-MS to detect impurities (e.g., unreacted intermediates) that may skew bioactivity results. For example, brominated byproducts in phenylacetate synthesis showed false-positive antimicrobial activity .
  • Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 10–200 μM) to confirm IC50_{50} trends.
  • Structural Confirmation : Compare crystallographic data of the compound with analogs to rule out polymorphism-induced activity variations .

Q. What computational approaches are used to predict the reactivity and stability of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (e.g., C-O ether linkage stability) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina. Parameters include grid box size (20×20×20 Å) and Lamarckian genetic algorithms .
  • Degradation Prediction : Use software like SPARC to estimate hydrolysis rates under physiological pH (e.g., ester group half-life ~24–48 hours at pH 7.4) .

Q. Computational Data Example :

ParameterValueSoftware/Reference
HOMO-LUMO gap4.2 eVGaussian 09
Docking Score (COX-2)-9.2 kcal/molAutoDock Vina

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